molecular formula C34H66O4 B8049558 9-PAHSA-d4

9-PAHSA-d4

Cat. No.: B8049558
M. Wt: 542.9 g/mol
InChI Key: MHQWHZLXDBVXML-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-PAHSA-d4 involves the incorporation of deuterium atoms into the 9-PAHSA molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

9-PAHSA-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability of the deuterium-labeled compound .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include deuterated solvents, catalysts, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to facilitate the desired chemical transformations .

Major Products

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce deuterated hydroxy fatty acids, while reduction reactions may yield deuterated fatty alcohols .

Mechanism of Action

The mechanism of action of 9-PAHSA-d4 involves its interaction with specific molecular targets and pathways. It has been shown to enhance insulin sensitivity through both direct and indirect mechanisms. Directly, it inhibits cyclic AMP signaling in hepatocytes, while indirectly, it reduces adipose tissue lipolysis and its contribution to hepatic glucose production . Additionally, this compound has anti-inflammatory effects by reducing endoplasmic reticulum stress and mitogen-activated protein kinase signaling .

Comparison with Similar Compounds

9-PAHSA-d4 is unique among similar compounds due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. Similar compounds include other FAHFAs such as 5-[(1-oxohexadecyl)oxy]-octadecanoic acid (5-PAHSA) and 13-[(1-oxohexadecyl)oxy]-octadecanoic acid (13-PAHSA). These compounds share similar structures and biological activities but differ in the position of the ester linkage and the specific fatty acids involved .

Conclusion

This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it a crucial tool for studying metabolic processes and developing therapeutic interventions for metabolic diseases.

Properties

IUPAC Name

9-(7,7,8,8-tetradeuteriohexadecanoyloxy)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-QZPARXMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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